
Fmoc-L-Cit-Ome
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-L-Cit-Ome, also known as Nα-fluorenylmethyloxycarbonyl-L-citrulline methyl ester, is a derivative of the amino acid citrulline. It is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The Fmoc group serves as a protecting group for the amino group, allowing for selective deprotection and elongation of the peptide chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-L-Cit-Ome typically involves the protection of the amino group of L-citrulline with the Fmoc group. This can be achieved by reacting L-citrulline with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . The resulting Fmoc-L-citrulline is then esterified to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-L-Cit-Ome undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, forming L-citrulline methyl ester.
Ester Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Deprotection: Piperidine in N,N-dimethylformamide (DMF) is commonly used for the removal of the Fmoc group.
Ester Hydrolysis: Calcium (II) iodide can be used as a protective agent for the Fmoc group during ester hydrolysis.
Major Products Formed
Deprotection: L-citrulline methyl ester.
Ester Hydrolysis: L-citrulline.
Applications De Recherche Scientifique
Fmoc-L-Cit-Ome has a wide range of applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides, particularly in SPPS.
Biomedical Applications: Fmoc-derivatized peptides have been explored for their potential in drug delivery and tissue engineering.
Biotechnology: The compound is used in the development of hydrogels for various biomedical applications.
Mécanisme D'action
The primary function of Fmoc-L-Cit-Ome is to serve as a protected form of L-citrulline in peptide synthesis. The Fmoc group protects the amino group, preventing unwanted reactions during peptide elongation. Upon deprotection, the amino group is free to participate in peptide bond formation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-L-Citrulline: Similar to Fmoc-L-Cit-Ome but without the methyl ester group.
Fmoc-L-Arginine: Another amino acid derivative used in peptide synthesis.
Uniqueness
This compound is unique due to its combination of the Fmoc protecting group and the methyl ester group, which provides additional versatility in peptide synthesis and modification.
Propriétés
Formule moléculaire |
C22H25N3O5 |
|---|---|
Poids moléculaire |
411.5 g/mol |
Nom IUPAC |
methyl 5-(carbamoylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate |
InChI |
InChI=1S/C22H25N3O5/c1-29-20(26)19(11-6-12-24-21(23)27)25-22(28)30-13-18-16-9-4-2-7-14(16)15-8-3-5-10-17(15)18/h2-5,7-10,18-19H,6,11-13H2,1H3,(H,25,28)(H3,23,24,27) |
Clé InChI |
CNUDAIIEDFQCCQ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(CCCNC(=O)N)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


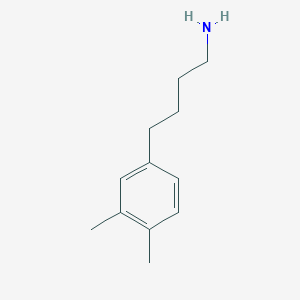
![2-[(5-bromo-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12507058.png)

![N-(4-methoxybenzyl)-2-{[6-methyl-3-(2-methylpropyl)-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12507068.png)




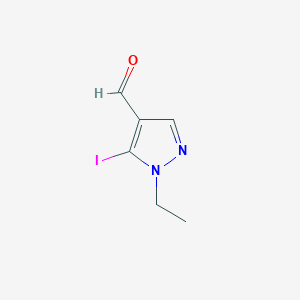
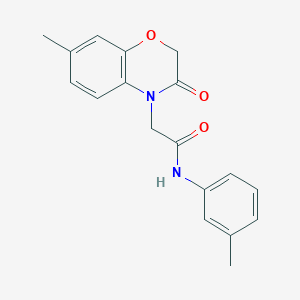
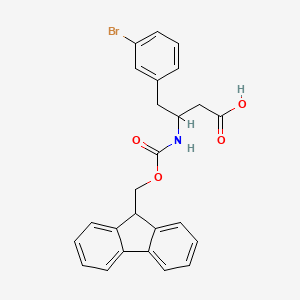

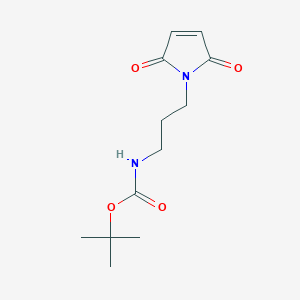
![2-[(Tert-butoxycarbonyl)amino]cyclopent-3-ene-1-carboxylic acid](/img/structure/B12507129.png)
